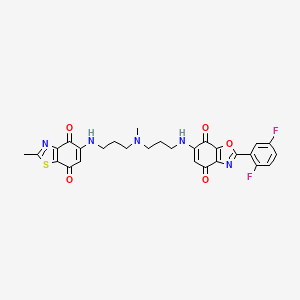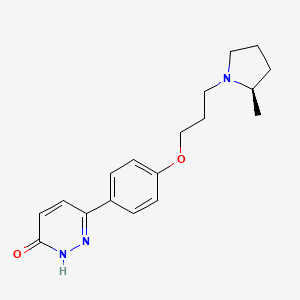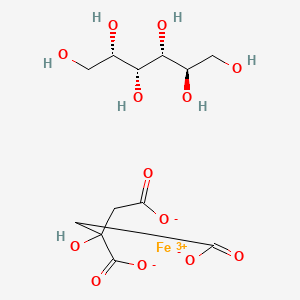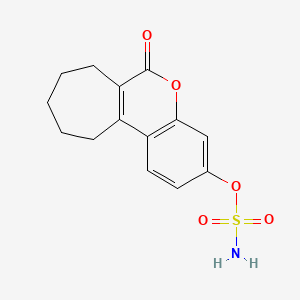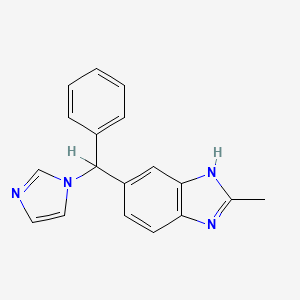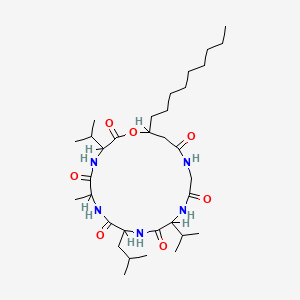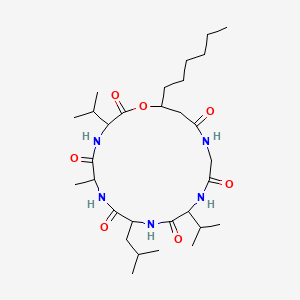
Isometamidium
Overview
Description
Isometamidium is a phenanthridine aromatic amidine that has been widely used as a trypanocidal agent in veterinary medicine for over 30 years . It is primarily used for the treatment and prevention of trypanosomiasis in animals such as cattle, goats, sheep, camels, horses, and dogs . This compound is known for its ability to block the synthesis of nucleic acids in trypanosomes by inhibiting the activities of RNA and DNA polymerases .
Mechanism of Action
Target of Action
Isometamidium is a triazene trypanocidal agent used in veterinary medicine . It is primarily used to control animal trypanosomiasis, a disease caused by parasitic protozoans known as trypanosomes . The primary targets of this compound are these trypanosomes.
Mode of Action
It is known that the drug is taken up rapidly into the nucleolus, nuclear membrane, and endoplasmic reticulum within 5 minutes, and retained in the nucleus for at least 24 hours . This persistent binding of this compound to cellular macromolecules may contribute to its prophylactic effect in vivo .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in cattle . After administration, the drug is taken up rapidly into various cellular compartments and is retained for an extended period, contributing to its long-lasting effects . The drug exhibits large volumes of distribution, indicating extensive tissue distribution . The overall absolute bioavailability of intramuscular-administered this compound is 65.7% . These properties contribute to the drug’s effectiveness in prophylaxis of trypanosomiasis.
Result of Action
The primary result of this compound’s action is the control of trypanosomiasis in animals . By targeting and killing the trypanosome parasites, this compound prevents the spread and progression of the disease, thereby improving the health and productivity of the affected animals.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be increased in the presence of certain inducers, such as 3-methylcholanthrene, phenobarbitone, or the pyrethroid pesticide deltamethrin . This could potentially affect the drug’s action and efficacy. Furthermore, the drug’s action can also be influenced by the physiological state of the animal, including factors such as age, health status, and nutritional status.
Biochemical Analysis
Biochemical Properties
Isometamidium interacts with various biomolecules, including enzymes and proteins, within the Trypanosoma congolense . The interaction of this compound with these biomolecules results in characteristic shifts in the intrinsic fluorescence of the drug .
Cellular Effects
This compound influences cell function by interacting with components of Trypanosoma congolense . This interaction results in changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to high-affinity binding sites within the DNA of Trypanosoma congolense results in constraints on fluorophore free rotation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Incubation of this compound with trypanosomes at 37 degrees C for 180 min resulted in a gradual alteration of the lambda max. with time (from 600 to 584 nm) and an increase in the intensity of trypanosome-associated fluorescence .
Metabolic Pathways
This compound is involved in metabolic pathways within Trypanosoma congolense . It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported into the trypanosome, a process mediated by a protein in the plasma membrane . This process influences the distribution of this compound within cells and tissues .
Preparation Methods
Isometamidium is synthesized through a controlled coupling reaction of diazotized m-aminobenzamidine with the primary aromatic amine of 3,8-diamino-5-ethyl-6-phenyl phenanthridinium chloride (homidium chloride) . The reaction involves the formation of a stable diazonium salt, which is then coupled with the aromatic amine to form the final product. The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate and purify the various isomers formed during the synthesis .
Chemical Reactions Analysis
Isometamidium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents used in these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Isometamidium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of phenanthridine derivatives in various chemical reactions.
Biology: this compound is used to study the mechanisms of trypanosome infection and the development of drug resistance in these parasites.
Medicine: It is used in the development of new trypanocidal drugs and in the study of the pharmacokinetics and pharmacodynamics of existing drugs.
Industry: This compound is used in the production of veterinary medicines and in the development of new analytical techniques for detecting trypanocidal agents in food and environmental samples
Comparison with Similar Compounds
Isometamidium is often compared with other trypanocidal agents such as diminazene diaceturate and homidium chloride. While all three compounds are effective against trypanosomiasis, this compound is unique in its ability to provide both prophylactic and therapeutic effects . Additionally, this compound has a longer duration of action compared to diminazene diaceturate and homidium chloride, making it a preferred choice for long-term prevention of trypanosomiasis .
Similar compounds include:
- Diminazene diaceturate
- Homidium chloride
- Homidium bromide
These compounds share similar mechanisms of action but differ in their pharmacokinetics, duration of action, and spectrum of activity .
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOYGZYLRKTJH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin) | |
| Record name | Isometamidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30174384 | |
| Record name | Isometamidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20438-03-3 | |
| Record name | Isometamidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isometamidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMETAMIDIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of isometamidium chloride in trypanosomes?
A1: this compound chloride primarily targets the kinetoplast DNA (kDNA) of trypanosomes. [, , , ] It rapidly accumulates within the kinetoplast, leading to the disruption and decatenation of kDNA. [, ] This interaction ultimately disrupts mitochondrial function and leads to parasite death. [, ]
Q2: How does this compound chloride affect the mitochondrial membrane potential (ΔΨmito) in trypanosomes?
A2: Studies have shown that this compound chloride can inhibit ΔΨmito in a dose-dependent manner. [] This inhibition appears to be linked to the drug's accumulation in the mitochondrion and its interaction with components of the electron transport chain. []
Q3: Does this compound chloride affect trypanosome metabolism?
A3: Yes, this compound chloride exposure leads to decreased oxygen consumption and carbon dioxide production in Cryptobia salmositica. [] This suggests a shift from aerobic respiration to glycolysis, likely due to mitochondrial damage caused by the drug. [] Additionally, the drug inhibits purine nucleotide synthesis and incorporation of precursors into nucleic acids. []
Q4: What is the molecular formula and weight of this compound chloride?
A4: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of this compound chloride.
Q5: Is there any information on the spectroscopic properties of this compound chloride?
A5: Yes, this compound chloride exhibits fluorescence. [, ] This property has been utilized to study its interaction with trypanosomes and to develop analytical methods for its detection. [, , ]
Q6: Can this compound chloride be conjugated to antibodies?
A6: Yes, this compound chloride can be successfully conjugated to both polyclonal and monoclonal antibodies. [] This conjugation alters the drug's intracellular distribution within the parasite. []
Q7: Does this compound chloride exhibit any catalytic properties?
A7: The provided research articles do not describe any inherent catalytic properties of this compound chloride. Its primary mechanism of action revolves around its binding to kDNA and disruption of mitochondrial function.
Q8: Have there been computational studies on this compound chloride and its interactions?
A8: Yes, at least one study utilized a mathematical model to analyze the uptake kinetics of this compound chloride in drug-sensitive and drug-resistant trypanosomes. [] This model helped to understand the dynamics of drug accumulation and efflux in relation to resistance mechanisms.
Q9: How do structural modifications of this compound chloride affect its activity?
A9: While the provided research doesn't delve into specific structural modifications, it highlights that alterations in the drug binding site on the parasite can lead to resistance. [] This suggests that even subtle changes in this compound's structure could impact its binding affinity and efficacy.
Q10: What is known about the formulation strategies for this compound chloride?
A10: One study explored the use of a slow-release device containing homidium bromide (a related compound) for trypanosomiasis prophylaxis. [] This approach aimed to provide a longer duration of action compared to traditional intramuscular injections. Further research might explore similar strategies for this compound chloride.
Q11: Does this compound chloride show differences in pharmacokinetic parameters between sheep and goats?
A14: Yes, a study observed significant differences in this compound pharmacokinetics between sheep and goats. [] Serum this compound levels were consistently higher in goats after treatment, suggesting potentially different metabolic and elimination pathways. [] These differences need to be considered when developing and optimizing treatment regimens for these species.
Q12: Has the efficacy of this compound chloride against Trypanosoma evansi been evaluated?
A15: Yes, multiple studies have investigated the efficacy of this compound chloride against Trypanosoma evansi in donkeys. [, , ] While the drug initially reduces parasitemia, complete clearance is not always achieved, and relapses can occur. [] This highlights the importance of monitoring for treatment failures and the potential emergence of drug resistance.
Q13: What are the known mechanisms of resistance to this compound chloride in trypanosomes?
A17: Resistance to this compound chloride in trypanosomes is a growing concern. Two major mechanisms have been identified: reduced drug accumulation and mutations in the F1Fo-ATPase complex. [, , , ] Reduced drug accumulation can occur due to decreased uptake or increased efflux of the drug by the parasite. [, ]
Q14: Are there mutations associated with this compound resistance?
A18: Yes, mutations in the γ subunit of the F1Fo-ATPase have been linked to this compound resistance. [, ] These mutations can lead to a reduced mitochondrial membrane potential, which in turn affects this compound uptake and efficacy. []
Q15: What is the significance of kinetoplast independence in this compound resistance?
A19: Some trypanosomes can survive without a functional kinetoplast, a phenomenon known as kinetoplast independence or dyskinetoplasty. [] These dyskinetoplastic trypanosomes are often resistant to this compound and other drugs that target the kinetoplast. []
Q16: Does cross-resistance exist between this compound chloride and other trypanocides?
A20: Yes, cross-resistance between this compound chloride and other trypanocides, such as diminazene aceturate, ethidium bromide, and pentamidine, has been reported. [, , , , , , ] This cross-resistance poses a significant challenge for trypanosomiasis control, as it limits treatment options and accelerates the spread of resistant parasites.
Q17: Can exposure to sub-lethal doses of this compound chloride contribute to drug resistance?
A21: Yes, exposing trypanosomes to sub-lethal concentrations of this compound chloride can lead to the selection and emergence of resistant populations. [, ] This emphasizes the importance of using appropriate drug dosages and ensuring complete treatment to minimize the risk of resistance development.
Q18: Are there any known effects of this compound chloride on organ weight in animal models?
A22: A study on Wistar rats infected with Trypanosoma brucei brucei showed a significant increase in organ weight in the infected untreated group compared to groups treated with different trypanocides, including this compound chloride. [] This suggests that this compound chloride, when used appropriately, can mitigate the organ damage associated with trypanosome infections.
Q19: Can this compound chloride be used in targeted drug delivery strategies?
A23: The conjugation of this compound chloride to antibodies, as demonstrated in a study targeting Cryptobia salmositica, highlights its potential for targeted drug delivery. [] This approach could enhance efficacy and potentially reduce toxicity by concentrating the drug at the site of infection.
Q20: What analytical techniques are commonly used for the detection and quantification of this compound chloride?
A25: Several analytical methods have been developed for this compound chloride detection and quantification. These include enzyme-linked immunosorbent assay (ELISA) [, , , , , , ] high-performance liquid chromatography (HPLC), [] and fluorescence-based techniques. [, , ] Each method has its advantages and limitations in terms of sensitivity, specificity, and practicality for field applications.
Q21: How does the sensitivity of ELISA compare to HPLC in detecting this compound chloride?
A26: ELISA is generally more sensitive than HPLC for this compound chloride detection. [, ] This higher sensitivity allows for the detection of lower drug concentrations, which is crucial for monitoring drug levels over a longer period and potentially identifying sub-therapeutic exposures that could lead to drug resistance.
Q22: Has PCR been utilized for diagnosing trypanosome infections and drug resistance?
A27: Yes, PCR-based techniques, specifically semi-nested PCR coupled with restriction fragment length polymorphism (RFLP), have proven valuable for both diagnosing trypanosome infections and identifying drug-resistant Trypanosoma congolense strains. [, ] This approach offers higher sensitivity and specificity compared to traditional microscopy-based methods and can be particularly useful in detecting low-level parasitemia.
Q23: What are some important considerations for validating analytical methods for this compound chloride?
A29: Validation of analytical methods, particularly for drug monitoring, is crucial to ensure accuracy, precision, and reliability of the results. For this compound chloride, key validation parameters include sensitivity, specificity, linearity, range, accuracy, precision, recovery, and stability. [, , ] These parameters should be thoroughly evaluated and meet predefined acceptance criteria to guarantee the method's fitness for its intended purpose.
Q24: Does this compound chloride interact with drug transporters in trypanosomes?
A30: Yes, this compound chloride uptake by trypanosomes is mediated by specific transporters. [, , ] Studies have identified several transporter genes, such as TbAT1, TbAT-E, TbAT-A, LAPT1 (Low Affinity Pentamidine Transporter), and HAPT1 (High Affinity Pentamidine Transporter), that are involved in this compound uptake. [] Understanding these interactions is crucial for comprehending drug resistance mechanisms, as alterations in transporter expression or function can significantly affect drug accumulation and efficacy.
Q25: What are the potential drawbacks of using diminazene aceturate as an alternative to this compound chloride?
A32: Diminazene aceturate, while effective against some trypanosome infections, often faces challenges with drug resistance. [, , , , ] Additionally, it generally has a shorter duration of action compared to this compound chloride, making it less suitable for prophylaxis in areas with high tsetse fly challenge. [, ]
Q26: When was this compound chloride first introduced as a trypanocide?
A33: this compound chloride has been used for trypanosomiasis control for several decades, with its introduction dating back to the mid-20th century. [, ] Its prolonged prophylactic action made it a valuable tool for managing trypanosomiasis in livestock, especially in areas with high tsetse fly density.
Q27: What were the early observations that led to concerns about this compound chloride resistance?
A34: The first instances of this compound chloride resistance in Trypanosoma congolense were reported in the 1980s. [] Researchers observed that trypanosome isolates collected after the widespread use of this compound chloride exhibited significantly reduced sensitivity to the drug compared to isolates collected before its extensive application. [] This finding raised concerns about the emergence and spread of drug resistance, emphasizing the need for continuous monitoring and the development of new control strategies.
Q28: How has the development of immunological techniques like ELISA contributed to this compound chloride research?
A35: Immunological techniques, particularly ELISA, have revolutionized this compound chloride research by enabling the sensitive and specific quantification of the drug in biological samples. [, , , , , , ] This advancement has allowed researchers to study the drug's pharmacokinetics, monitor drug levels in treated animals, and investigate the relationship between drug exposure and treatment outcomes. ELISA has also proven valuable for identifying potential treatment failures and indirectly assessing the emergence of drug resistance by correlating drug levels with the reappearance of trypanosome infections. [, ] The ability to accurately measure this compound chloride concentrations has significantly enhanced our understanding of its efficacy, pharmacokinetic properties, and the development of resistance, ultimately contributing to more informed and effective trypanosomiasis control strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



